Mioflazine

Vue d'ensemble

Description

La mioflazine est un inhibiteur du transport des nucléosides qui a été étudié pour ses effets protecteurs potentiels contre les dommages ischémiques. Elle est connue pour sa capacité à inhiber l'absorption des nucléosides, qui sont essentiels à divers processus cellulaires .

Méthodes De Préparation

La synthèse de la mioflazine implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures pour former le produit final. Une méthode courante consiste à faire réagir des matières premières spécifiques dans des conditions contrôlées pour obtenir de la this compound. La production industrielle de this compound implique généralement l'optimisation de ces voies de synthèse pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

La mioflazine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

La this compound a été largement étudiée pour ses applications de recherche scientifique. En chimie, elle est utilisée comme un inhibiteur du transport des nucléosides pour étudier les mécanismes de transport des nucléosides dans les cellules . En biologie, la this compound a été étudiée pour ses effets protecteurs potentiels contre les dommages ischémiques chez les modèles animaux . En médecine, elle a été explorée pour son utilisation potentielle dans le traitement des infections parasitaires et des conditions ischémiques . De plus, la this compound a des applications dans l'industrie pharmaceutique comme outil de recherche pour étudier le transport des nucléosides et son inhibition .

Mécanisme d'action

La this compound exerce ses effets en inhibant le transport des nucléosides à travers les membranes cellulaires. Cette inhibition est obtenue en se liant à des protéines de transport spécifiques, empêchant ainsi l'absorption des nucléosides dans les cellules . Les cibles moléculaires de la this compound comprennent les transporteurs de nucléosides, qui sont essentiels au transport des nucléosides à travers les membranes cellulaires . En inhibant ces transporteurs, la this compound peut moduler divers processus cellulaires qui dépendent de l'absorption des nucléosides .

Applications De Recherche Scientifique

Cardioprotective Effects

Mechanism of Action

Mioflazine is known to interact with the sarcolemma of cardiac cells, which enhances myocardial protection during ischemic events. Research indicates that this compound preserves cellular energy levels and improves recovery post-ischemia by maintaining ATP levels and the ATP/ADP ratio, essential for cardiac function .

Case Studies

- Animal Studies : In a study involving Beagle dogs subjected to normothermic global myocardial ischemia, oral pretreatment with this compound resulted in complete functional recovery in 17 out of 20 treated animals, compared to only one control animal that could be weaned from extracorporeal bypass. Biochemical analyses showed significant preservation of purines and ATP levels in treated animals .

- Fetal Lamb Studies : Another study examined the effects of this compound (referred to as R-75231) on fetal lambs during severe asphyxia. The treated group exhibited enhanced myocardial blood flow and improved survival rates compared to controls, suggesting its utility in protecting against ischemic damage in vulnerable populations .

Clinical Implications

Potential Therapeutic Uses

this compound's cardioprotective properties suggest several clinical applications:

- Acute Myocardial Infarction : Its ability to preserve myocardial energy stores may make it a candidate for acute treatment protocols.

- Heart Failure Management : Given its lack of inotropic effects while providing protective benefits, this compound could be explored for use in heart failure patients who require stabilization without increased cardiac workload .

Research Findings Summary

Mécanisme D'action

Mioflazine exerts its effects by inhibiting the transport of nucleosides across cell membranes. This inhibition is achieved by binding to specific transport proteins, thereby preventing the uptake of nucleosides into cells . The molecular targets of this compound include nucleoside transporters, which are essential for the transport of nucleosides across cell membranes . By inhibiting these transporters, this compound can modulate various cellular processes that depend on nucleoside uptake .

Comparaison Avec Des Composés Similaires

La mioflazine est similaire à d'autres inhibiteurs du transport des nucléosides tels que la dilazep et le 6-(4-nitrobenzylmercapto)purine ribonucléoside (NBMPR) . La this compound possède des propriétés uniques qui la distinguent de ces composés. Par exemple, la this compound s'est avérée plus efficace dans certains modèles animaux, tels que les primates, par rapport à d'autres inhibiteurs du transport des nucléosides . Cela fait de la this compound un outil précieux pour étudier le transport des nucléosides et son inhibition chez différentes espèces .

Références

Activité Biologique

Mioflazine is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the context of cardiovascular and neurological disorders. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on various biological systems, and relevant case studies.

This compound primarily acts as a nucleoside transport inhibitor , specifically targeting the equilibrative nucleoside transporters (ENTs). These transporters play a crucial role in the uptake and release of adenosine, a signaling molecule involved in various physiological processes. By inhibiting ENT1 and ENT2, this compound increases extracellular adenosine levels, which can enhance adenosine receptor signaling pathways.

Key Findings:

- Inhibition of ENT1 : Studies have shown that this compound effectively inhibits ENT1, leading to increased adenosine concentration in the extracellular space. This action can potentiate the effects of adenosine on its receptors, which are involved in cardioprotection and neuroprotection .

- Impact on Cardiovascular Function : Increased adenosine levels can lead to vasodilation and improved myocardial blood flow, which is beneficial during ischemic events .

Biological Effects

This compound's biological activity extends across various systems:

- Cardiovascular System : this compound has been shown to improve outcomes in models of cardiac ischemia by enhancing myocardial blood flow through adenosine-mediated mechanisms. In animal studies, treatment with this compound resulted in significantly improved survival rates following induced ischemic conditions .

- Neurological Effects : The compound has demonstrated neuroprotective effects in models of neurodegeneration. By increasing adenosine availability, this compound may help mitigate excitotoxicity associated with conditions such as stroke or traumatic brain injury .

Case Studies

Several studies have documented the effects of this compound in both animal models and clinical settings:

-

Cardiac Ischemia Model :

- In a study involving fetal lambs subjected to severe asphyxia, those treated with this compound exhibited enhanced myocardial blood flow and improved recovery rates compared to controls. The treated group showed a higher survival rate post-asphyxia due to better oxygenation and nutrient delivery facilitated by increased adenosine levels .

- Neuroprotection :

Data Tables

The following table summarizes key findings from studies on this compound:

Propriétés

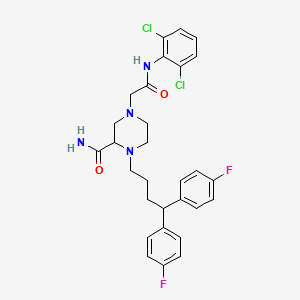

IUPAC Name |

1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-(2,6-dichloroanilino)-2-oxoethyl]piperazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30Cl2F2N4O2/c30-24-4-1-5-25(31)28(24)35-27(38)18-36-15-16-37(26(17-36)29(34)39)14-2-3-23(19-6-10-21(32)11-7-19)20-8-12-22(33)13-9-20/h1,4-13,23,26H,2-3,14-18H2,(H2,34,39)(H,35,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXFUOAKGNJSBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1CC(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)N)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30Cl2F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868521 | |

| Record name | 1-[4,4-Bis(4-fluorophenyl)butyl]-4-[2-(2,6-dichloroanilino)-2-oxoethyl]piperazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79467-23-5 | |

| Record name | Mioflazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79467-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mioflazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079467235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4,4-Bis(4-fluorophenyl)butyl]-4-[2-(2,6-dichloroanilino)-2-oxoethyl]piperazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIOFLAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YF140A099 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.